molecular formula C11H16N2O2 B8641416 2-(isopropylmethylamino)-6-methylisonicotinic acid

2-(isopropylmethylamino)-6-methylisonicotinic acid

Cat. No.: B8641416
M. Wt: 208.26 g/mol
InChI Key: LUMMQXUVAGNUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylmethylamino)-6-methylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of an isopropyl-methyl-amino group attached to the 2-position and a methyl group attached to the 6-position of the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylmethylamino)-6-methylisonicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with isonicotinic acid as the starting material.

    N-Alkylation: The isonicotinic acid undergoes N-alkylation with isopropyl-methyl-amine under basic conditions to introduce the isopropyl-methyl-amino group at the 2-position.

    Methylation: The resulting intermediate is then subjected to methylation at the 6-position using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of isonicotinic acid are reacted with isopropyl-methyl-amine in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylmethylamino)-6-methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the isonicotinic acid core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

2-(isopropylmethylamino)-6-methylisonicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(isopropylmethylamino)-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Isopropyl-methyl-amino)-isonicotinic acid: Lacks the methyl group at the 6-position.

    6-Methyl-isonicotinic acid: Lacks the isopropyl-methyl-amino group at the 2-position.

    Isonicotinic acid: Lacks both the isopropyl-methyl-amino group and the methyl group.

Uniqueness

2-(isopropylmethylamino)-6-methylisonicotinic acid is unique due to the presence of both the isopropyl-methyl-amino group and the methyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-6-[methyl(propan-2-yl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7(2)13(4)10-6-9(11(14)15)5-8(3)12-10/h5-7H,1-4H3,(H,14,15)

InChI Key

LUMMQXUVAGNUPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N(C)C(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to 2-diethylamino-6-methyl-isonicotinic acid hydrochloride using isopropylmethylamine; LC-MS: tR=0.54 min; [M+H]+=209.09; 1H NMR δ 1.37 (d, J=6.3 Hz, 6H), 2.64 (s, 3H), 3.17 (s, 3H), 4.50-4.60 (m, 1H), 7.16 (s, 1H), 7.62 (s, 1H).
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